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Overview
Description
Preparation Methods
The preparation of PX 2 involves synthetic routes that include the use of various reagents and conditions. One common method involves the reaction of 5-fluoro-1H-indazole with a suitable amine to form the desired product. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere
Chemical Reactions Analysis
PX 2 undergoes several types of chemical reactions, including:
Oxidation: PX 2 can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of PX 2 can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
PX 2 has several scientific research applications, including:
Mechanism of Action
PX 2 exerts its effects by interacting with the cannabinoid receptor system, particularly the CB1 and CB2 receptors. The compound binds to these receptors, mimicking the effects of natural cannabinoids like tetrahydrocannabinol (THC). This interaction leads to the activation of various signaling pathways, resulting in the psychoactive and physiological effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
PX 2 is similar to other synthetic cannabinoids such as AM-2201, THJ-2201, and 5F-AB-PINACA. PX 2 is unique due to its specific structural features, including the presence of a fluorine atom and a phenylalanine amino acid amide . These structural differences can influence the compound’s potency, receptor affinity, and metabolic pathways.
Similar Compounds
- AM-2201
- THJ-2201
- 5F-AB-PINACA
PX 2’s uniqueness lies in its specific structural modifications, which can result in distinct pharmacological profiles and metabolic pathways compared to other synthetic cannabinoids.
Properties
CAS No. |
2598832-10-9 |
---|---|
Molecular Formula |
C22H25FN4O2 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(5-fluoropentyl)indazole-3-carboxamide |
InChI |
InChI=1S/C22H25FN4O2/c23-13-7-2-8-14-27-19-12-6-5-11-17(19)20(26-27)22(29)25-18(21(24)28)15-16-9-3-1-4-10-16/h1,3-6,9-12,18H,2,7-8,13-15H2,(H2,24,28)(H,25,29)/t18-/m1/s1 |
InChI Key |
OJTAHWMZBJRSIR-GOSISDBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C2=NN(C3=CC=CC=C32)CCCCCF |
Origin of Product |
United States |
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